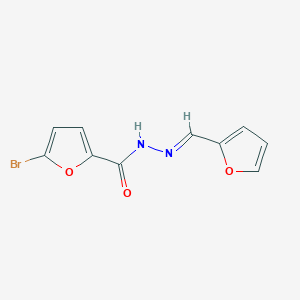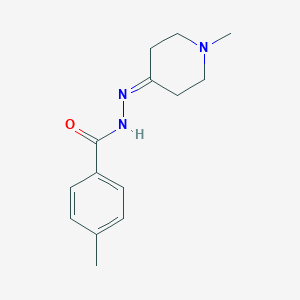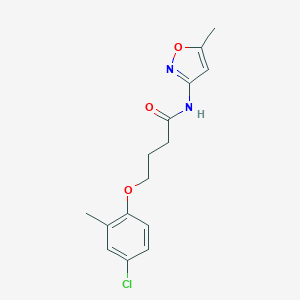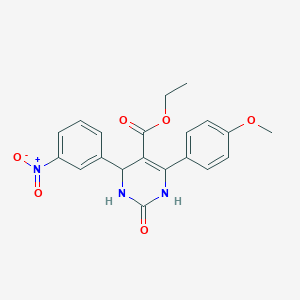
ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often synthesized through the Biginelli reaction, a multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves the Biginelli reaction. This reaction is carried out by condensing an aldehyde (such as 3-nitrobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea under acidic conditions. Various catalysts can be used to enhance the reaction, including Lewis acids, Brønsted acids, and even green catalysts like Eosin Y under visible light .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvent-free conditions and recyclable catalysts can make the process more environmentally friendly and cost-effective .
化学反应分析
Types of Reactions
ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidinone core .
Major Products Formed
The major products formed from these reactions include amines, substituted pyrimidinones, and various cyclized derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antiviral, antibacterial, and antifungal properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects. The compound can also interact with calcium channels, modulating their activity and leading to its antihypertensive effects .
相似化合物的比较
Similar Compounds
Similar compounds include other dihydropyrimidinones, such as:
- 7-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- 1-methyl-2-(methylsulphanyl)-4-(3-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile .
Uniqueness
ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both nitro and methoxy groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .
属性
分子式 |
C20H19N3O6 |
|---|---|
分子量 |
397.4g/mol |
IUPAC 名称 |
ethyl 6-(4-methoxyphenyl)-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H19N3O6/c1-3-29-19(24)16-17(12-7-9-15(28-2)10-8-12)21-20(25)22-18(16)13-5-4-6-14(11-13)23(26)27/h4-11,18H,3H2,1-2H3,(H2,21,22,25) |
InChI 键 |
WUAOZMJVYZMPQK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
规范 SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


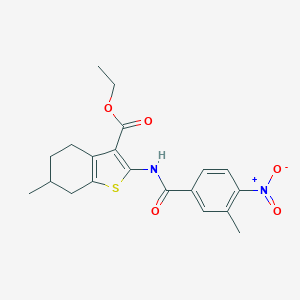
![N'-[1-(2-thienyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B447366.png)
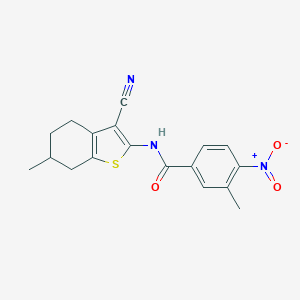
![Methyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447371.png)
![Isopropyl 6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447372.png)
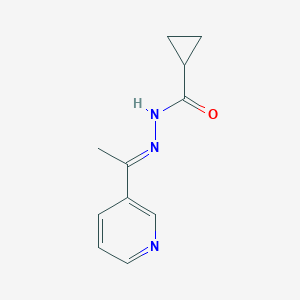
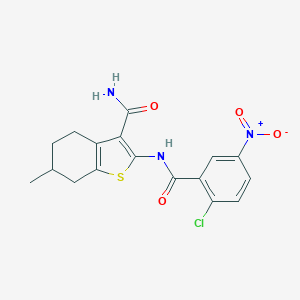
![2,4-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B447375.png)
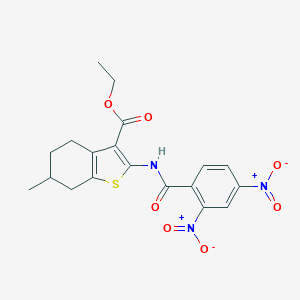
![ethyl 2-({2,4-bisnitrobenzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B447379.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,4-dinitrobenzamide](/img/structure/B447380.png)
